1alpha,24-Dihydroxy vitamin D2 is a metabolite of vitamin D2, also known as ergocalciferol. This compound plays a significant role in calcium and phosphate metabolism, influencing bone health and various physiological processes. It is derived from the hydroxylation of vitamin D2, which occurs in the liver and kidneys, resulting in biologically active forms that regulate mineral homeostasis.
1alpha,24-Dihydroxy vitamin D2 is synthesized from ergocalciferol through enzymatic processes involving cytochrome P450 enzymes. The primary sources of vitamin D2 include dietary intake from mushrooms and fortified foods, as well as endogenous synthesis from ultraviolet light exposure.
This compound is classified as a steroid hormone due to its structural characteristics and biological functions. It belongs to the family of vitamin D metabolites, which include other forms such as 25-hydroxyvitamin D and 1alpha,25-dihydroxyvitamin D.
The synthesis of 1alpha,24-Dihydroxy vitamin D2 involves several hydroxylation steps. The initial step converts ergocalciferol to 25-hydroxyvitamin D2 through the action of the enzyme CYP2R1 in the liver. Subsequently, this compound undergoes further hydroxylation primarily in the kidneys by the enzyme CYP27B1 to produce 1alpha,25-dihydroxyvitamin D2.
The molecular structure of 1alpha,24-Dihydroxy vitamin D2 includes a steroid backbone with two hydroxyl groups attached at the 1α and 24 positions. This configuration is crucial for its biological activity.
1alpha,24-Dihydroxy vitamin D2 participates in various biochemical reactions that influence calcium absorption and metabolism. Key reactions include:
The mechanism of action for 1alpha,24-Dihydroxy vitamin D2 involves its binding to the vitamin D receptor located in various target tissues including the intestines, bones, and kidneys. Upon binding:
Studies indicate that this metabolite can modulate gene expression associated with mineral metabolism, thereby playing a critical role in maintaining calcium homeostasis within the body.
1alpha,24-Dihydroxy vitamin D2 is utilized in various scientific research applications including:
Vitamin D2 derivatives encompass a class of secosteroids derived from ergocalciferol (vitamin D₂), which is distinguished from vitamin D₃ by its C22-C23 double bond and C24 methyl group [5] [9]. These derivatives undergo enzymatic modifications to yield biologically active metabolites, among which 1alpha,24-dihydroxy vitamin D₂ [1α,24(OH)₂D₂] has emerged as a compound of significant pharmacological interest. Its molecular formula, C₂₈H₄₄O₃, and molecular weight of 428.329046 g/mol, provide the chemical foundation for its unique interactions with vitamin D pathway components [1] [4] [9]. Unlike mainstream vitamin D metabolites, this compound exhibits distinct metabolic regulation and receptor binding profiles that underlie its therapeutic potential in bone disorders, immune modulation, and cellular differentiation [3] [6].
Vitamin D₂ metabolites are classified by their hydroxylation patterns and side-chain modifications. The core structure retains ergocalciferol’s seco-B ring and triene system, but enzymatic activity introduces hydroxyl groups at specific positions (C1, C24, or C25), dictating biological activity [5] [9]. 1α,24-Dihydroxy vitamin D₂ belongs to the dihydroxylated subclass, characterized by hydroxyl groups at carbons 1α and 24 of the ergosterol side chain. The C24 hydroxylation exhibits stereospecificity: the 24S-epimer demonstrates significantly higher biological activity than the 24R-configuration due to enhanced vitamin D receptor (VDR) binding affinity [3] [9] [10].
Table 1: Structural Features of Key Vitamin D₂ Metabolites
Compound | Hydroxylation Sites | Molecular Formula | Molecular Weight (g/mol) | Key Structural Attributes |
---|---|---|---|---|
Vitamin D₂ (Ergocalciferol) | None | C₂₈H₄₄O | 396.339 | C22-C23 double bond; C24 methyl group |
25-Hydroxyvitamin D₂ | C25 | C₂₈H₄₄O₂ | 412.334 | Liver-hydroxylated precursor |
1α,25-Dihydroxyvitamin D₂ | C1α, C25 | C₂₈H₄₄O₃ | 428.329 | Classical active form; moderate DBP binding |
1α,24(S)-Dihydroxyvitamin D₂ | C1α, C24(S) | C₂₈H₄₄O₃ | 428.329 | 24S configuration; low DBP affinity |
24,25-Dihydroxyvitamin D₂ | C24, C25 | C₂₈H₄₄O₃ | 428.329 | Inactivation pathway metabolite |
Interactive Note: Filters can be applied to compare hydroxylation sites or molecular weights.
The side chain’s C24 methyl group in vitamin D₂ derivatives enables metabolic pathways distinct from vitamin D₃ metabolites. For instance, 1α,24(S)-(OH)₂D₂ is generated via CYP27A1/CYP24A1 hydroxylation in human hepatocytes, unlike the predominant C25-hydroxylation of vitamin D₃ [3] [7]. This structural divergence reduces affinity for vitamin D-binding protein (DBP), prolonging tissue availability and altering catabolic kinetics [3] [6].
Table 2: Stereoisomerism in 24-Hydroxylated Vitamin D₂ Metabolites
Stereoisomer | Stereochemical Orientation | Biological Significance | Detection Method |
---|---|---|---|
1α,24(S)-(OH)₂D₂ | 24S-hydroxyl | High VDR activation; primary bioactive form | HPLC/GC-MS [3] |
1α,24(R)-(OH)₂D₂ | 24R-hydroxyl | Reduced receptor affinity; minor metabolite | Synthetic standard [10] |
24(S),25-(OH)₂D₂ | 24S-hydroxyl | Precursor to calcitroic acid; inactivation pathway | LC-MS/MS [5] |
Vitamin D₂ research originated in the early 20th century with the isolation of ergocalciferol from irradiated ergosterol. The discovery of 1α-hydroxylated metabolites, however, began in earnest in the 1970s when synthetic 1α-hydroxyvitamin D₂ (1α-OH-D₂) was first produced as a therapeutic analog for renal osteodystrophy [10]. A pivotal advancement occurred in 1995 when in vitro studies using human hepatocyte models identified 1α,24(S)-(OH)₂D₂ as a primary metabolite of 1α-OH-D₂, contrasting with vitamin D₃’s preference for 25-hydroxylation [3]. That same year, in vivo research in rats and monkeys confirmed its generation from orally administered 1α-OH-D₂, alongside a dose-dependent reduction in endogenous 1α,25-(OH)₂D₃ [2]. This highlighted the compound’s ability to modulate endogenous vitamin D homeostasis—a milestone in understanding analog-specific metabolism.
Table 3: Key Milestones in 1α,24-Dihydroxy Vitamin D₂ Research
Year | Discovery/Advancement | Model System | Significance | Reference |
---|---|---|---|---|
1974 | Synthesis of 1α-OH-D₂ | Chemical synthesis | Enabled therapeutic development of D₂ analogs | Patent [10] |
1995 | Identification of 1α,24(S)-(OH)₂D₂ in human liver cells | In vitro hepatocytes | First evidence of C24-hydroxylation dominance in D₂ | [3] |
1995 | Detection in rats/monkeys dosed with 1α-OH-D₂ | In vivo animal models | Demonstrated suppression of endogenous D₃ metabolites | [2] |
1998 | Characterization as "LR-103" with low hypercalcemia risk | Cell-based receptor assays | Established therapeutic potential for SHPT | DrugBank [6] |
Pharmaceutical development accelerated in the late 1990s when 1α,24(S)-(OH)₂D₂ (designated LR-103) was patented for treating secondary hyperparathyroidism (SHPT) and psoriasis due to its potent VDR binding without inducing hypercalcemia [6] [10]. Analytical innovations, such as HPLC purification coupled with radioreceptor assays (RRA), enabled precise quantification of this metabolite alongside endogenous D₃ metabolites, solidifying its role in vitamin D endocrinology [2] [5].
Receptor Binding and Gene Regulation
1α,24(S)-(OH)₂D₂ exhibits high affinity for the vitamin D receptor (VDR), comparable to calcitriol (1α,25-(OH)₂D₃), as demonstrated in competitive binding assays (IC₅₀ ~10⁻¹⁰ M) [3] [6]. This binding triggers VDR-RXR heterodimerization and recruitment to vitamin D response elements (VDREs), modulating genes involved in calcium transport (e.g., TRPV6), cell differentiation (e.g., p21), and antimicrobial defense (e.g., cathelicidin) [3]. Crucially, its low affinity for DBP (<50% vs. calcitriol) extends its tissue half-life, enhancing extrarenal activity [3] [6].
Table 4: Receptor Binding and Functional Profiles of Vitamin D Metabolites
Metabolite | VDR Binding Affinity | DBP Binding Affinity | Key Biological Functions |
---|---|---|---|
1α,25-(OH)₂D₃ (Calcitriol) | 100% (Reference) | High | Classical calcium homeostasis; immune modulation |
1α,25-(OH)₂D₂ | 75–80% | Moderate | Similar to calcitriol; shorter half-life |
1α,24(S)-(OH)₂D₂ | 95–100% | Low | VDR activation without hypercalcemia; tissue-selective |
24,25-(OH)₂D₃ | <5% | High | Bone fracture healing; inactivation pathway |
Metabolic Interrelationships
This metabolite arises from 1α-OH-D₂ via 24-hydroxylation by CYP24A1 in hepatocytes [3] [7]. Unlike vitamin D₃ analogs, it undergoes alternative inactivation: CYP24A1 catalyzes its oxidation to 1α,24,25-trihydroxyvitamin D₂ and ultimately to calcitroic acid derivatives unique to the D₂ pathway [7]. Notably, therapeutic doses of 1α-OH-D₂ elevate circulating 1α,24(S)-(OH)₂D₂ while suppressing endogenous 1α,25-(OH)₂D₃—a feedback mechanism critical for minimizing hypercalcemia in clinical applications [2] [6].
Therapeutic Mechanisms
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0